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Compound of Interest

Compound Name:
4-(Bromomethyl)-N,N-

dimethylbenzenesulfonamide

Cat. No.: B1337917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fundamental physicochemical properties of 4-
(Bromomethyl)-N,N-dimethylbenzenesulfonamide, a key intermediate in organic synthesis,

particularly within pharmaceutical and agrochemical research. Its utility stems from the reactive

bromomethyl group, which allows for versatile functionalization, and the sulfonamide moiety, a

common pharmacophore.

Core Physicochemical Data
The essential molecular properties of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide
are summarized below. These values are critical for stoichiometric calculations, analytical

characterization, and registration in chemical databases.

Property Value

Molecular Formula C₉H₁₂BrNO₂S

Molecular Weight 278.166 g/mol [1][2]

CAS Number 3446-91-1
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Experimental Protocols: Structural Verification by
Nuclear Magnetic Resonance (NMR) Spectroscopy
To confirm the identity and purity of 4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide,

high-resolution NMR spectroscopy is the preferred analytical method. The following provides a

detailed protocol for acquiring ¹H (proton) and ¹³C (carbon) NMR spectra.

Objective: To verify the chemical structure of 4-(Bromomethyl)-N,N-
dimethylbenzenesulfonamide by assigning proton and carbon signals to their respective

atoms in the molecule.

Materials and Equipment:

4-(Bromomethyl)-N,N-dimethylbenzenesulfonamide sample (5-10 mg)

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

5 mm NMR tubes

Volumetric flasks and pipettes

Vortex mixer

High-field NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation:

Accurately weigh approximately 5-10 mg of the 4-(Bromomethyl)-N,N-
dimethylbenzenesulfonamide sample.

Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

Ensure the sample is fully dissolved. Use a vortex mixer if necessary.

Transfer the solution into a 5 mm NMR tube.
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Spectrometer Setup:

Insert the NMR tube into the spectrometer's autosampler or manual probe.

Tune and match the probe for both ¹H and ¹³C frequencies.

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical

peaks for the TMS reference signal.

¹H NMR Acquisition:

Set the spectral width to cover the expected proton chemical shift range (typically 0-10

ppm).

Use a standard pulse sequence (e.g., 'zg30').

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

Set the relaxation delay (d1) to at least 1 second.

Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition:

Set the spectral width to cover the expected carbon chemical shift range (typically 0-200

ppm).

Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlet peaks for all

carbon atoms.

Set the number of scans to a higher value (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Set the relaxation delay (d1) to 2 seconds or more.

Acquire the FID.
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Data Processing and Analysis:

Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C experiments.

Phase the resulting spectra to obtain a flat baseline.

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for ¹H and the

CDCl₃ signal to 77.16 ppm for ¹³C.

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants in the

¹H spectrum and the chemical shifts in the ¹³C spectrum to assign all signals to the

molecular structure.

Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the characterization of 4-
(Bromomethyl)-N,N-dimethylbenzenesulfonamide.
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Figure 1. Workflow for Physicochemical Characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1337917?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1337917?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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